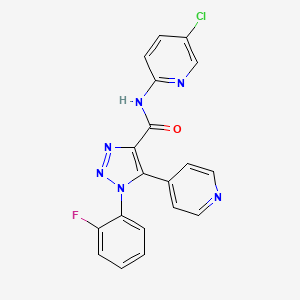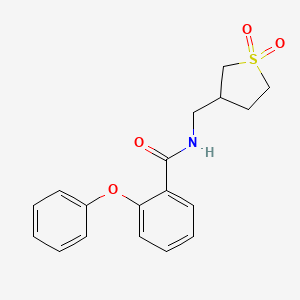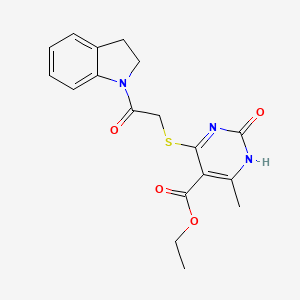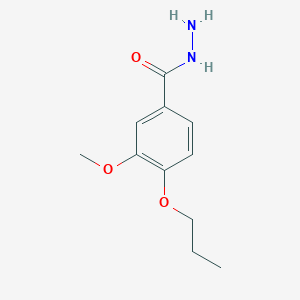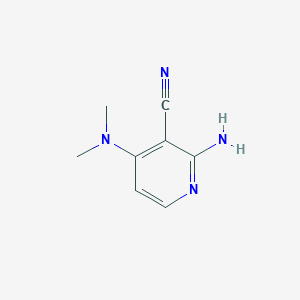
2-Amino-4-(dimethylamino)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-4-(dimethylamino)nicotinonitrile” is a chemical compound with the CAS Number: 98694-73-6 and Linear Formula: C8H10N4 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Amino-4-(dimethylamino)nicotinonitrile” is represented by the linear formula C8H10N4 . The InChI Key for this compound is JYHDOIVCIUAVJQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-Amino-4-(dimethylamino)nicotinonitrile” is a solid at room temperature . It has a molecular weight of 162.19 .Aplicaciones Científicas De Investigación
Chemical Synthesis
“2-Amino-4-(dimethylamino)nicotinonitrile” is used in chemical synthesis . It has a molecular weight of 162.19 and a linear formula of C8H10N4 .
Cytotoxicity Studies
This compound has been studied for its cytotoxicity against breast cancer cell lines . In one study, a compound synthesized from 2-amino-4,6-diphenylnicotinonitrile demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin .
Photophysical Properties
The photophysical properties of 2-amino-4,6-diphenylnicotinonitrile have been investigated . The fluorescence spectra of the synthesized compounds in different solvents reveal solvent-dependent shifts in the emission maximum values, highlighting the influence of the solvent environment on their fluorescence properties .
Quantum Chemical Analysis
Quantum chemical TD-DFT analysis provides insights into the electronic structure and fluorescence behavior of compounds synthesized from 2-amino-4,6-diphenylnicotinonitrile . This analysis elucidates HOMO-LUMO energy gaps, electronegativity values, and dipole moments, contributing to a deeper understanding of their electronic properties and potential reactivity .
Antimicrobial Activity
2-Amino-4,6-diphenylnicotinonitrile compounds have shown antimicrobial activity against various pathogens .
Antiproliferative Activity
These compounds have demonstrated antiproliferative activity with PIM-1 kinase inhibitory potential .
Anti-tubercular Activity
They have also shown anti-tubercular activity against Mycobacterium tuberculosis .
Fluorescent Sensors
In addition to their biological activities, 2-amino-4,6-diphenylnicotinonitrile compounds have shown promise as fluorescent sensors for monitoring photopolymerization processes . They exhibited higher sensitivity compared to commercially available probes and have demonstrated their ability to accelerate cationic photopolymerization processes, particularly in the photoinitiation of epoxide and vinyl monomers .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-Amino-4-(dimethylamino)nicotinonitrile may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .
Biochemical Pathways
It is known that related compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Amino-4-(dimethylamino)nicotinonitrile may also affect multiple biochemical pathways and have downstream effects on various cellular processes.
Result of Action
Given the broad range of biological activities associated with related compounds , it is likely that 2-Amino-4-(dimethylamino)nicotinonitrile could have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-amino-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12(2)7-3-4-11-8(10)6(7)5-9/h3-4H,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHDOIVCIUAVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(dimethylamino)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


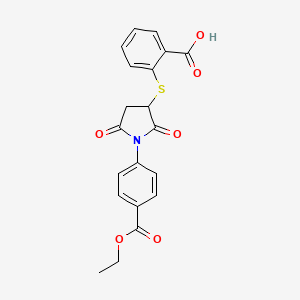
![N-(4-ethoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2708281.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2708284.png)
![2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B2708285.png)
![5,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid](/img/structure/B2708288.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2708290.png)

![4-[2-(Dimethylsulfamoylamino)ethylamino]-6-(ethylamino)-2-methylpyrimidine](/img/structure/B2708292.png)
